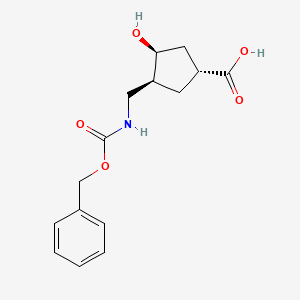![molecular formula C13H19N3 B15231013 N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)
N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused to a bipyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Reduction of the Pyridine Rings: The bipyridine core is then subjected to hydrogenation to reduce the pyridine rings to tetrahydropyridine rings. This step is usually carried out under high pressure of hydrogen gas in the presence of a suitable catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the nitrogen atoms in the tetrahydropyridine rings. This can be done using ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can undergo oxidation reactions to form N-ethyl-N-methyl-bipyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form fully saturated bipyridine derivatives. This can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions. For example, alkylation or acylation reactions can be carried out using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, and potassium carbonate.
Major Products:
Oxidation Products: N-ethyl-N-methyl-bipyridine derivatives.
Reduction Products: Fully saturated bipyridine derivatives.
Substitution Products: Alkylated or acylated bipyridine derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with various biological pathways, which could lead to the development of new medications.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
N-Ethyl-N-methyl-2,2’-bipyridine: Similar structure but lacks the tetrahydropyridine rings.
N-Ethyl-N-methyl-4,4’-bipyridine: Another bipyridine derivative with different substitution patterns.
N-Ethyl-N-methyl-3,3’-bipyridine: Similar to the target compound but with different positioning of the nitrogen atoms.
Uniqueness: N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is unique due to the presence of tetrahydropyridine rings fused to the bipyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H19N3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
N-ethyl-N-methyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H19N3/c1-3-16(2)13-11(7-6-10-15-13)12-8-4-5-9-14-12/h6-7,10H,3-5,8-9H2,1-2H3 |
Clave InChI |
VCWUKBPBWRKMMV-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=C(C=CC=N1)C2=NCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15230932.png)





![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15230982.png)



![tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15231031.png)

![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)
![2-(cyanomethyl)-N,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15231045.png)
